molecular formula C8H11ClFNO B1416418 3-Fluoro-2-methoxybenzylamine hydrochloride CAS No. 1214383-89-7

3-Fluoro-2-methoxybenzylamine hydrochloride

Cat. No. B1416418
M. Wt: 191.63 g/mol
InChI Key: JEDAMCHLRZKGDJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound with the CAS Number: 916420-49-0 . It has a molecular weight of 155.17 . It is in liquid form .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methoxybenzylamine hydrochloride consists of a benzene ring substituted with a fluoro group at the 3rd position and a methoxy group at the 2nd position. Attached to the benzene ring is also a benzylamine group .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxybenzylamine hydrochloride is a liquid at room temperature . It has a molecular weight of 155.17 .

Scientific Research Applications

Biological Activities and Pharmaceutical Potential

  • Synthesis and Biological Activities : 3-(o-Methoxybenzyl)sydnone, synthesized from o-methoxybenzylamine, demonstrates significant coronary dilation, platelet aggregation inhibition, local anesthetic, and cardiotropic activity. It also shows anticonvulsant effects, muscle relaxation, and behavior depression (H. Tien et al., 1990).
  • Pharmacological Applications : LJP 1586, a compound derived from 3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride, is a potent inhibitor of semicarbazide-sensitive amine oxidase (SSAO) activity. It has shown effectiveness as an anti-inflammatory compound in vivo, supporting SSAO as a therapeutic target for inflammation (A. O'Rourke et al., 2008).

Chemical Synthesis and Applications

  • Novel Synthetic Methods : The compound p-methoxybenzyl (PMB), derived from methoxybenzylamine, has been utilized as a novel N3-imide protecting group in the synthesis of 5′-O-Acryloyl-5-fluorouridine, demonstrating a chemoselective protection method (T. Akiyama et al., 1990).
  • Antimicrobial Activity of Derivatives : Imidazole derivatives containing 1-(4-methoxybenzyl) showed potential antimicrobial activity, indicating the relevance of methoxybenzylamine derivatives in developing new antimicrobial agents (Hitendra K. Maheta et al., 2012).

Analytical Chemistry and Sensor Development

  • Fluorescence Probes : Rhodamine B hydroxylamide, which can be derived from methoxybenzylamine, is an effective fluorescence probe for Cu(2+), demonstrating specific absorbance-on and fluorescence-on responses. This makes it valuable in applications like detecting copper ions in human serum (Xinqi Chen et al., 2009).

Safety And Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDAMCHLRZKGDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxybenzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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